1,1-Dimethoxyacetone

Description

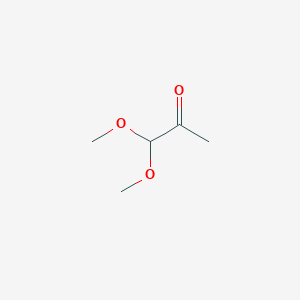

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxypropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(6)5(7-2)8-3/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVSHNOGEVXRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064244 | |

| Record name | 2-Propanone, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Methylglyoxal dimethyl acetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.48 [mmHg] | |

| Record name | Methylglyoxal dimethyl acetal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6342-56-9 | |

| Record name | Pyruvic aldehyde dimethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylglyoxal dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethoxyacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxyacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-Dimethoxyacetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3772KY264D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 1,1-Dimethoxyacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for 1,1-dimethoxyacetone (also known as pyruvaldehyde dimethyl acetal), a versatile building block in organic synthesis, particularly in the pharmaceutical industry. This document outlines detailed experimental methodologies, presents quantitative data in structured tables for easy comparison, and includes visualizations of the experimental workflows.

Introduction

This compound (CAS No. 6342-56-9) is a stable precursor to the highly reactive methylglyoxal, making it a valuable reagent in the synthesis of a variety of heterocyclic compounds and complex molecules.[1][2] Its applications in the pharmaceutical sector are notable, serving as a key intermediate in the preparation of antineoplastic agents, anti-cardiovascular drugs, and inhibitors of neuronal nitric oxide synthase.[2][3] This guide details the most common and effective methods for its laboratory-scale synthesis and subsequent purification to achieve high-purity material suitable for research and drug development.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₃ | [4] |

| Molecular Weight | 118.13 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 141-143 °C (at 760 mmHg) | [4] |

| Density | 0.976 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.398 | [4] |

| Purity (GC) | ≥ 99.0% | [4] |

Spectroscopic data is crucial for the confirmation of the structure and purity of the synthesized this compound. Typical nuclear magnetic resonance (NMR) and infrared (IR) spectral data are provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (Acetone-d₆) | δ (ppm): 3.94 (s, 1H), 3.30 (s, 6H), 2.15 (s, 3H) |

| ¹³C NMR (Acetone-d₆) | δ (ppm): 206.7, 103.5, 54.5, 26.5 |

| Infrared (IR) | ν (cm⁻¹): 2940, 2830, 1730 (C=O), 1440, 1360, 1190, 1120, 1070 |

Synthesis Protocols

Two primary methods for the synthesis of this compound are detailed below. The first method, starting from pyruvic aldehyde, is a direct and common approach. The second method provides an alternative route starting from the more readily available 1,2-propylene glycol.

Method 1: Acid-Catalyzed Acetalization of Pyruvic Aldehyde with Methanol

This method involves the direct reaction of pyruvic aldehyde (methylglyoxal) with an excess of methanol in the presence of an acid catalyst to form the corresponding dimethyl acetal. The use of a solid acid catalyst, such as an ion-exchange resin, simplifies the work-up procedure.[3]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a 40% aqueous solution of pyruvic aldehyde (1.0 equivalent) and an excess of methanol (10-15 equivalents).

-

Catalyst Addition: Add a strongly acidic ion-exchange resin (e.g., Amberlyst-15) to the reaction mixture (approximately 10-15% by weight of the pyruvic aldehyde).

-

Reaction: Heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 4-6 hours).

-

Catalyst Removal: Cool the reaction mixture to room temperature and filter to remove the ion-exchange resin. Wash the resin with a small amount of methanol and combine the filtrates.

-

Solvent Removal: Remove the excess methanol from the filtrate by rotary evaporation.

-

Work-up: The crude product can then be purified as described in the purification section. A yield of approximately 45-55% can be expected based on the initial amount of pyruvic aldehyde.[3]

Method 2: Synthesis from 1,2-Propylene Glycol

This two-step method involves the initial synthesis of pyruvaldehyde monohydrate from 1,2-propylene glycol, followed by the acetalization reaction with methanol.[3]

-

Step 1: Synthesis of Pyruvaldehyde Monohydrate: Synthesize pyruvaldehyde monohydrate from 1,2-propylene glycol according to established literature procedures. This typically involves an oxidation reaction.

-

Step 2: Acetalization:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the synthesized pyruvaldehyde monohydrate (1.0 equivalent) with an excess of methanol (10-15 equivalents).

-

Add a modified acid catalyst as described in the patent literature.[3]

-

Heat the reaction mixture to reflux with vigorous stirring for several hours until the reaction is complete as monitored by TLC or GC.

-

-

Work-up and Purification:

-

After cooling, separate the catalyst by filtration.

-

Recover the excess methanol by distillation.

-

Perform a steam distillation on the residue to obtain the crude this compound.[3]

-

The crude product is then subjected to extraction and further distillation as detailed in the purification section.

-

Purification Protocols

High purity of this compound is crucial for its application in pharmaceutical synthesis. The following purification methods can be employed to achieve a purity of ≥99.0%.

Fractional Distillation

Fractional distillation is a standard method for purifying volatile liquids with close boiling points.[1]

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all joints are properly sealed.

-

Distillation: Place the crude this compound in the distillation flask with a few boiling chips. Heat the flask gently using a heating mantle.

-

Fraction Collection: Discard the initial fraction (forerun) which may contain lower-boiling impurities. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (141-143 °C at atmospheric pressure).[4] For heat-sensitive reactions or to lower the boiling point, vacuum distillation can be employed.[2]

Azeotropic Distillation and Extraction

This method is particularly useful for removing water from the reaction mixture, especially when the synthesis is performed in an aqueous medium.

-

Azeotropic Distillation: To the crude product containing water, add a suitable entrainer such as toluene or benzene. Perform a distillation using a Dean-Stark apparatus to azeotropically remove the water.

-

Extraction: After removal of the entrainer, the residue can be further purified by liquid-liquid extraction.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any residual acid catalyst) and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

-

-

Final Distillation: For the highest purity, a final fractional distillation of the extracted product is recommended.

Summary of Quantitative Data

The following table summarizes the expected outcomes from the synthesis and purification protocols described.

Table 3: Comparison of Synthesis and Purification Outcomes

| Parameter | Method 1 (from Pyruvic Aldehyde) | Method 2 (from 1,2-Propylene Glycol) | Purification Method |

| Typical Yield | 45-55%[3] | Varies depending on the efficiency of the first step | - |

| Achievable Purity (GC) | >99.0% | >99.0% | Fractional Distillation / Azeotropic Distillation + Extraction + Final Distillation |

| Key Reagents | Pyruvic aldehyde, Methanol, Acid catalyst | 1,2-Propylene glycol, Oxidizing agent, Methanol, Acid catalyst | Entrainer (e.g., Toluene), Extraction Solvents, Drying Agent |

| Primary Byproducts | Water, unreacted starting materials | Water, byproducts from oxidation, unreacted starting materials | Low and high boiling impurities |

Conclusion

This technical guide provides detailed and actionable protocols for the synthesis and purification of high-purity this compound. The choice of synthesis method may depend on the availability and cost of the starting materials. For purification, a combination of extraction and fractional distillation is recommended to achieve the high purity required for applications in drug development and scientific research. Adherence to these protocols will enable researchers and scientists to reliably produce this important chemical intermediate.

References

The Dual-Faceted Mechanistic Role of 1,1-Dimethoxyacetone in Organic Synthesis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled to elucidate the mechanistic pathways through which 1,1-dimethoxyacetone, a versatile reagent in organic synthesis, participates in a variety of reactions. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of its function as a stable precursor to the highly reactive dicarbonyl species, methylglyoxal. The guide provides a thorough analysis of its application in the synthesis of heterocyclic compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of reaction mechanisms.

This compound, also known as methylglyoxal dimethyl acetal, is a valuable building block in organic chemistry, primarily due to its ability to act as a masked electrophile.[1] Under acidic conditions, it undergoes hydrolysis to generate methylglyoxal in situ, which can then react with a variety of nucleophiles. This controlled release of a reactive dicarbonyl species allows for a degree of precision and safety in reactions that would be otherwise difficult to manage.[1]

Core Mechanism of Action: A Two-Stage Process

The primary mechanism of action of this compound in most organic reactions is a two-step sequence:

-

Acid-Catalyzed Hydrolysis: The acetal functionality of this compound is stable under neutral and basic conditions. However, in the presence of an acid catalyst, it readily hydrolyzes to reveal the two carbonyl groups of methylglyoxal. The mechanism involves protonation of one of the methoxy groups, followed by the departure of methanol to form a resonance-stabilized oxonium ion. Subsequent nucleophilic attack by water and deprotonation leads to a hemiacetal, which then undergoes a similar sequence of protonation, elimination of the second methanol molecule, and deprotonation to yield methylglyoxal.[2][3][4]

-

Nucleophilic Addition/Condensation: The newly formed methylglyoxal, with its adjacent aldehyde and ketone functionalities, is a highly reactive electrophile. It readily participates in a variety of nucleophilic addition and condensation reactions, which are the basis for its utility in synthesizing complex molecules, particularly heterocycles.[5][6][7]

Applications in Heterocyclic Synthesis

A significant application of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.

Imidazole Synthesis

The reaction of this compound with primary amines in the presence of an aldehyde is a common method for the synthesis of polysubstituted imidazoles. Following the initial hydrolysis to methylglyoxal, the reaction proceeds via a multi-component pathway. The aldehyde reacts with ammonia (often generated in situ from an ammonium salt) to form an imine. Concurrently, methylglyoxal reacts with the primary amine to form another imine intermediate. These intermediates then condense and cyclize to form the imidazole ring.

Table 1: Quantitative Data for Imidazole Synthesis using a Methylglyoxal Surrogate

| Entry | Aldehyde | Amine | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Ammonium acetate | CuI (15 mol%) | Butanol | 6 | 92 | [7] |

| 2 | 4-Chlorobenzaldehyde | Ammonium acetate | CuI (15 mol%) | Butanol | 5 | 90 | [7] |

| 3 | 4-Nitrobenzaldehyde | Ammonium acetate | CuI (15 mol%) | Butanol | 7 | 85 | [7] |

| 4 | 4-Methylbenzaldehyde | Ammonium acetate | CuI (15 mol%) | Butanol | 6 | 94 | [7] |

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many alkaloids and pharmacologically active compounds.[8][9][10] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. This compound, after hydrolysis to methylglyoxal, can serve as the aldehyde component in this reaction, leading to the formation of 1-acetyl-tetrahydro-β-carbolines.

Experimental Protocols

General Procedure for the Synthesis of 2,4(5)-Disubstituted Imidazoles

A mixture of the aldehyde (1.0 mmol), this compound (1.2 mmol), and ammonium acetate (5.0 mmol) in ethanol (5 mL) is stirred at reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired imidazole.

Mechanistic Diagrams

Caption: Acid-catalyzed hydrolysis of this compound.

Caption: Generalized pathway for imidazole synthesis.

Caption: Pictet-Spengler reaction with methylglyoxal.

References

- 1. This compound (Methylglyoxal Dimethyl Acetal) ≥99% | Royalchem [royal-chem.com]

- 2. youtube.com [youtube.com]

- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. Imidazole synthesis [organic-chemistry.org]

- 7. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,1-Dimethoxyacetone: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1,1-dimethoxyacetone (also known as pyruvic aldehyde dimethyl acetal), a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₁₀O₃, with a molecular weight of 118.13 g/mol .[1] Its structure features a ketone carbonyl group, a methyl group, and a methine group bonded to two methoxy groups. These structural features give rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.15 | Singlet (s) | 3H | -C(=O)CH₃ |

| 3.35 | Singlet (s) | 6H | -OCH₃ |

| 4.50 | Singlet (s) | 1H | -CH(OCH₃)₂ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 26.0 | -C(=O)C H₃ |

| 54.5 | -OC H₃ |

| 107.0 | -C H(OCH₃)₂ |

| 205.0 | >C =O |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The spectrum is dominated by a strong carbonyl stretch.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2850 | Medium | C-H stretch (alkane) |

| 1730 | Strong | C=O stretch (ketone) |

| 1450 - 1350 | Medium | C-H bend (alkane) |

| 1200 - 1050 | Strong | C-O stretch (acetal) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in fragmentation patterns that are characteristic of its structure. The molecular ion peak is often weak or absent.

| m/z | Relative Intensity (%) | Assignment of Fragment Ion |

| 118 | Low | [M]⁺ (Molecular Ion) |

| 75 | 100 | [CH(OCH₃)₂]⁺ (Base Peak, loss of -C(=O)CH₃ radical) |

| 43 | High | [CH₃C=O]⁺ (Loss of -CH(OCH₃)₂ radical) |

| 31 | Moderate | [OCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette. To ensure homogeneity of the magnetic field, the sample height in the tube should be at least 4-5 cm.[2]

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming.

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed. A wider spectral width (around 220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

Sample Preparation:

-

As this compound is a liquid, a neat spectrum can be obtained by placing a small drop of the liquid between two salt plates (e.g., NaCl or KBr).[3]

-

The plates are gently pressed together to form a thin film of the liquid.

Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor.

-

The salt plates containing the sample are placed in the sample holder of the FT-IR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI).[4] This process creates a molecular ion and various fragment ions.

Mass Analysis and Detection:

-

The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Stability and Degradation of 1,1-Dimethoxyacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethoxyacetone, a key intermediate in various synthetic processes, exhibits stability characteristics typical of a ketal. Its degradation is primarily dictated by its susceptibility to hydrolysis under acidic conditions, while it remains relatively stable in neutral to basic environments. Understanding the stability profile and degradation pathways of this compound is critical for its effective use in pharmaceutical and chemical manufacturing, ensuring the purity and integrity of the final products. This technical guide provides an in-depth overview of the stability of this compound, detailing its principal degradation pathways, methodologies for stability assessment, and the identification of its degradation products.

Introduction

This compound, also known as methylglyoxal dimethyl acetal, is a versatile organic compound with the chemical formula C₅H₁₀O₃. It serves as a stable precursor to the highly reactive dicarbonyl compound, methylglyoxal, finding utility in the synthesis of pharmaceuticals and other fine chemicals. The presence of the ketal functional group is the primary determinant of its chemical stability. This guide outlines the key factors influencing the stability of this compound and the mechanisms by which it degrades.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 141-143 °C |

| Density | ~0.976 g/mL at 25 °C |

| CAS Number | 6342-56-9 |

Degradation Pathways

The degradation of this compound can proceed through several pathways, with hydrolysis being the most significant. Other potential pathways include thermal and photolytic degradation.

Hydrolytic Degradation

Hydrolysis is the most prominent degradation pathway for this compound, particularly under acidic conditions. Ketals are known to be stable in neutral and basic media but readily undergo hydrolysis in the presence of acid to yield the corresponding ketone and alcohol.

The acid-catalyzed hydrolysis of this compound proceeds via a well-established mechanism involving the formation of a resonance-stabilized carboxonium ion intermediate. This step is generally considered the rate-determining step of the reaction. The final products of this hydrolysis are methylglyoxal and two molecules of methanol.

Thermal Degradation

Photodegradation

The susceptibility of this compound to photodegradation would depend on its UV-Vis absorption profile. If the molecule absorbs light in the UV or visible range, it could undergo photochemical reactions. Potential photodegradation pathways for related compounds can involve radical-mediated processes or rearrangements.

Quantitative Stability Data

Precise quantitative stability data for this compound, such as hydrolysis rate constants at various pH and temperatures, or quantum yields for photodegradation, are not extensively reported in publicly available literature. The stability of this compound is generally described qualitatively as being stable under neutral and basic conditions and labile to acid. For a comprehensive stability assessment, forced degradation studies are recommended. Table 2 provides a template for the type of quantitative data that would be generated from such studies.

Table 2: Example of Quantitative Stability Data for this compound from Forced Degradation Studies

| Stress Condition | Parameters | Observation | Degradation (%) | Major Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h | Significant degradation | [Insert Data] | Methylglyoxal, Methanol |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24 h | Negligible degradation | [Insert Data] | - |

| Oxidative | 3% H₂O₂, RT, 24 h | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermal | 80 °C, 48 h | [Insert Data] | [Insert Data] | [Insert Data] |

| Photolytic | ICH Q1B conditions | [Insert Data] | [Insert Data] | [Insert Data] |

*Data to be determined experimentally.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound involves conducting forced degradation studies under various stress conditions. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are typically performed on a single batch of the substance. The goal is to achieve a target degradation of 5-20%.

1. Acid Hydrolysis:

-

Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Add an equal volume of 0.1 M hydrochloric acid.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with a base (e.g., 0.1 M sodium hydroxide), and dilute for analysis.

2. Base Hydrolysis:

-

Dissolve this compound in a suitable solvent.

-

Add an equal volume of 0.1 M sodium hydroxide.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with an acid (e.g., 0.1 M hydrochloric acid), and dilute for analysis.

3. Oxidative Degradation:

-

Dissolve this compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples and dilute for analysis.

4. Thermal Degradation:

-

Place a sample of this compound in a controlled temperature oven (e.g., 80 °C) for a defined period (e.g., 48 hours).

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.

5. Photolytic Degradation:

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

At specified time points, withdraw samples and analyze.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is essential for monitoring the degradation of this compound and identifying its degradation products.

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method with UV or Diode Array Detection (DAD) is the primary tool for separating and quantifying this compound from its degradation products. A reverse-phase C18 column is often suitable.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile degradation products, such as methanol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the degradation process in real-time and to confirm the structures of isolated degradation products.

Conclusion

This compound is a relatively stable compound under neutral and basic conditions. Its primary degradation pathway is acid-catalyzed hydrolysis, which leads to the formation of methylglyoxal and methanol. A thorough understanding of its stability profile, which can be achieved through systematic forced degradation studies coupled with appropriate analytical techniques, is essential for its successful application in research and development. The methodologies and pathways described in this guide provide a comprehensive framework for the stability assessment of this compound.

Reactivity of 1,1-Dimethoxyacetone with different functional groups

An In-depth Technical Guide to the Reactivity of 1,1-Dimethoxyacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as methylglyoxal dimethyl acetal, is a versatile and valuable building block in modern organic synthesis.[1][2][3] Its utility stems from the presence of two key functional groups: a ketone and a protected aldehyde in the form of a dimethyl acetal. This unique structure allows for selective reactions and makes it a stable, easy-to-handle precursor to the highly reactive methylglyoxal.[1] This technical guide provides a comprehensive overview of the reactivity of this compound with various functional groups, offering insights into its application in pharmaceutical and fine chemical synthesis.[1] We present quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a critical resource for professionals in drug development and chemical research.

Core Reactivity Principles

The reactivity of this compound is governed by its two distinct carbonyl-related functionalities. This allows for two primary reaction pathways that can be selectively accessed based on reaction conditions.

-

Pathway A: Reaction at the Ketone Carbonyl: Under neutral or basic conditions, the ketone group is available for nucleophilic attack and condensation reactions, while the acetal remains stable.

-

Pathway B: Hydrolysis of the Acetal: Under acidic conditions, the dimethyl acetal is readily hydrolyzed to reveal the highly reactive aldehyde functionality of methylglyoxal.[1] This in situ generation allows for subsequent reactions involving one or both carbonyl groups of methylglyoxal, enabling the synthesis of complex heterocyclic structures without handling the unstable dialdehyde directly.[1]

Caption: Core reactivity pathways of this compound.

Reactivity with Amine Functional Groups

The reaction of this compound with amines is a cornerstone of its application, particularly in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.[4][5] The reaction pathway is highly dependent on the stoichiometry of the reactants and the reaction conditions.

Under acidic conditions, hydrolysis of the acetal to methylglyoxal is the initial step. The resulting dicarbonyl compound readily reacts with primary amines. For instance, reaction with diamines or ammonia derivatives can lead to the formation of important heterocyclic scaffolds like pyrazines and imidazoles.[1]

Table 1: Representative Reactions with Amines

| Reactant(s) | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | Acidic (e.g., AcOH) | Quinoxaline derivative | Not specified | General Reaction |

| Ammonia, Primary Amine | Acidic (e.g., HCl) | Imidazole derivative | Not specified | [1] |

| 1,2-Diamine | Acidic (e.g., H2SO4) | Pyrazine derivative | Not specified |[1] |

Caption: Generalized workflow for imidazole synthesis.

General Experimental Protocol: Synthesis of a Quinoxaline Derivative

This protocol provides a general methodology for the condensation reaction between this compound and an aromatic diamine.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Slowly add this compound (1.1 eq) to the stirred solution at room temperature.

-

Reaction Conditions: Add a catalytic amount of a protic acid (e.g., 2-3 drops of concentrated HCl) if not using acetic acid as the solvent. Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, remove the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired quinoxaline derivative.

Reactivity with Active Methylene Compounds

The ketone functionality of this compound can participate in base-catalyzed aldol-type condensation reactions with compounds containing active methylene groups (e.g., malonates, nitroalkanes). This C-C bond-forming reaction is crucial for elongating carbon chains and building molecular complexity. The acetal group typically remains intact under these conditions, providing a handle for subsequent transformations.

Table 2: Aldol-Type Condensation Reactions

| Active Methylene Compound | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Diethyl Malonate | Basic (e.g., NaOEt in EtOH) | α,β-Unsaturated Diester | Not specified | General Reaction |

| Nitromethane | Basic (e.g., NaOH) | β-Hydroxy Nitro Compound | Not specified | General Reaction |

| Acetone | Basic (e.g., KOH in H2O/EtOH) | α,β-Unsaturated Ketone | High |[6] (by analogy) |

Reactivity with Alcohols and Thiols

While this compound already possesses an acetal, its ketone carbonyl can react further with alcohols and thiols under appropriate catalysis.

-

Alcohols: Reaction with alcohols under acidic conditions can lead to the formation of a ketal. This reaction is reversible and driven by the removal of water.

-

Thiols: Thiols are generally more nucleophilic than alcohols and react readily with the ketone to form thioacetals.[7] Dithiols, such as ethane-1,2-dithiol, are often used to form stable cyclic thioacetals, which can serve as protecting groups or be used in subsequent desulfurization reactions.[7]

Table 3: Reactions with Alcohols and Thiols

| Reactant | Conditions | Product Type | Notes | Reference |

|---|---|---|---|---|

| Ethylene Glycol | Acidic (e.g., p-TsOH), Dean-Stark | Ketal | Reversible, water removal required. | [8] |

| Ethanethiol | Acidic (e.g., ZnCl2) | Dithioacetal | Thiols are potent nucleophiles. | [7] |

| Ethane-1,2-dithiol | Acidic (e.g., BF3·OEt2) | Cyclic Dithioacetal | Forms a stable five-membered ring. |[7] |

Caption: A generalized workflow for a typical synthesis.

General Experimental Protocol: Thioacetal Formation

-

Reaction Setup: In a fume hood, charge a flame-dried round-bottom flask with this compound (1.0 eq) and an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (nitrogen or argon).

-

Reagent Addition: Add the thiol (e.g., ethane-1,2-dithiol, 1.05 eq) to the solution. Cool the mixture to 0°C in an ice bath.

-

Catalyst Addition: Slowly add a Lewis acid catalyst (e.g., boron trifluoride etherate, 0.1 eq) dropwise to the cooled solution.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude oil or solid by column chromatography.

Summary and Outlook

This compound is a powerful synthon whose reactivity can be finely tuned by controlling reaction conditions. Its ability to act as a stable precursor to methylglyoxal is particularly advantageous, providing a safe and efficient route to complex dicarbonyl chemistry.[1] The ketone moiety offers a site for C-C bond formation, while the protected aldehyde allows for the selective synthesis of diverse heterocyclic systems crucial to the pharmaceutical industry.[1][4] This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in their synthetic endeavors.

References

- 1. This compound (Methylglyoxal Dimethyl Acetal) ≥99% | Royalchem [royal-chem.com]

- 2. Pyruvic aldehyde dimethyl acetal | C5H10O3 | CID 80650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 丙酮醛缩二甲醇 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. sciencedaily.com [sciencedaily.com]

- 5. researchgate.net [researchgate.net]

- 6. magritek.com [magritek.com]

- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Pyruvaldehyde Dimethyl Acetal: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyruvaldehyde dimethyl acetal, also known as 1,1-dimethoxy-2-propanone, is a key organic intermediate with significant applications in pharmaceutical synthesis, fragrance, and flavor industries.[1] Its structure features a ketone and a dimethyl acetal group, offering a unique combination of reactivity and stability.[1] The acetal functionality serves as a protecting group for the highly reactive aldehyde moiety of pyruvaldehyde (methylglyoxal), allowing for more controlled reactions in complex synthetic pathways.[2] This guide provides a comprehensive overview of the physical and chemical properties of pyruvaldehyde dimethyl acetal, detailed experimental protocols, and its role in various chemical transformations.

Physical and Chemical Properties

Pyruvaldehyde dimethyl acetal is a clear, colorless to pale yellow liquid at room temperature.[2] It possesses a mild, characteristic organic odor.[2] The presence of the dimethyl acetal group significantly enhances its stability compared to the parent aldehyde, methylglyoxal, protecting it from oxidation and other undesirable side reactions.[1][2]

Quantitative Data

The key physical and chemical properties of pyruvaldehyde dimethyl acetal are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | 1,1-dimethoxypropan-2-one | [3] |

| Synonyms | Pyruvic aldehyde dimethyl acetal, Methylglyoxal dimethyl acetal, 1,1-Dimethoxyacetone | [1][3][4] |

| CAS Number | 6342-56-9 | [3] |

| Molecular Formula | C5H10O3 | [3] |

| Molecular Weight | 118.13 g/mol | [3] |

| Appearance | Clear liquid | [1] |

| Boiling Point | 133-145 °C | [1][5][6] |

| Melting Point | -57 °C | [7] |

| Density | 0.99 g/cm³ (at 20 °C) | [7] |

| Specific Gravity | 0.99900 to 1.00200 (at 20 °C) | [5] |

| Refractive Index | 1.3970 to 1.4000 (at 20 °C) | [5][8] |

| Flash Point | 34-37.78 °C | [5][7] |

| Vapor Pressure | 8.48 - 11 hPa (at 20 °C) | [3][7][9] |

| Solubility in Water | 350 g/L (at 20°C) | [6][9] |

| logP (o/w) | -0.199 (estimated) | [5] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of pyruvaldehyde dimethyl acetal shows characteristic peaks corresponding to the methyl protons of the acetyl group, the methoxy protons, and the methine proton.[3]

-

¹³C NMR: The carbon NMR spectrum provides signals for the carbonyl carbon, the acetal carbon, and the methyl carbons.[10]

Chemical Reactivity and Stability

The dimethyl acetal group imparts considerable stability to the molecule, particularly in neutral or basic conditions.[1] However, it is susceptible to hydrolysis under acidic conditions, which regenerates the parent pyruvaldehyde (methylglyoxal).[2] This controlled release of a highly reactive dicarbonyl species is a key feature of its utility in organic synthesis. The compound is flammable and should be handled with appropriate safety precautions.[11][12] It is incompatible with strong acids, bases, and oxidizing agents.[2]

Experimental Protocols

Synthesis of Pyruvaldehyde Dimethyl Acetal

The most common method for the synthesis of pyruvaldehyde dimethyl acetal is the acid-catalyzed reaction of pyruvaldehyde (often in the form of its hydrate or aqueous solution) with an excess of methanol.

Materials:

-

Pyruvaldehyde (e.g., 40% aqueous solution)

-

Methanol (anhydrous)

-

Acid catalyst (e.g., sulfuric acid, Amberlite IR-120 resin)

-

Benzene or Toluene (as an entrainer for water removal)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine the aqueous pyruvaldehyde solution and a significant excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Add an azeotropic entrainer like benzene or toluene to facilitate the removal of water.

-

Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the reaction mixture with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure pyruvaldehyde dimethyl acetal.

References

- 1. Pyruvic aldehyde dimethyl acetal | C5H10O3 | CID 80650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. CN1061642C - Preparation of methylglyoxal dimethyl acetal - Google Patents [patents.google.com]

- 5. CN102531864A - Method for preparing pyruvic aldehyde dimethyl acetal - Google Patents [patents.google.com]

- 6. DE4435176A1 - Process for the preparation of methylglyoxal dimethyl acetal - Google Patents [patents.google.com]

- 7. Dimethyl Acetals [organic-chemistry.org]

- 8. ymerdigital.com [ymerdigital.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Acetylacetaldehyde dimethyl acetal(5436-21-5) 1H NMR spectrum [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US2421559A - Acetals of pyruvic aldehyde - Google Patents [patents.google.com]

1,1-Dimethoxyacetone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-dimethoxyacetone, a versatile ketone acetal utilized as a key building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines experimental protocols for its analysis and application, and illustrates its role in synthetic pathways.

Core Compound Information

CAS Number: 6342-56-9

Molecular Weight: 118.13 g/mol

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| IUPAC Name | 1,1-dimethoxypropan-2-one | [3] |

| Synonyms | Methylglyoxal dimethyl acetal, Pyruvaldehyde dimethyl acetal, Dimethoxymethyl methyl ketone | [1][4] |

| Appearance | Clear, colorless to pale yellow liquid | [1][5] |

| Boiling Point | 141 - 147 °C | [2][5] |

| Density | ~0.976 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | ~1.398 | [5] |

| Flash Point | 34 °C | |

| Autoignition Temperature | 285 °C |

Applications in Synthesis

This compound serves as a stable and versatile intermediate in a variety of chemical syntheses. Its primary utility lies in its function as a protected form of methylglyoxal, a highly reactive dicarbonyl compound. The acetal group masks one of the carbonyl functionalities, allowing for selective reactions at the ketone group. The aldehyde can be readily deprotected under acidic conditions when needed.[5]

Key applications include:

-

Pharmaceutical Intermediates: It is a crucial precursor in the synthesis of several high-value pharmaceutical compounds, including Folic Acid, antineoplastic (anti-tumor) agents, and anti-cardiovascular drugs.[5]

-

Heterocyclic Chemistry: It is a valuable building block for the synthesis of various heterocyclic compounds, such as imidazoles and pyrazines.[5]

-

Agrochemicals: this compound is used in the manufacturing of certain fungicides and specialized pesticides.[5]

Synthetic and Experimental Protocols

General Acetal Deprotection Protocol (to generate Methylglyoxal in situ)

This protocol describes the hydrolysis of the dimethyl acetal to regenerate the parent dicarbonyl compound, methylglyoxal, for subsequent reactions.

Materials:

-

This compound

-

Acetone and Water (e.g., 10:1 v/v)

-

Acid catalyst (e.g., p-Toluenesulfonic acid or dilute HCl, catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve this compound in a mixture of acetone and water.

-

Add a catalytic amount of the acid catalyst.

-

Stir the reaction at room temperature and monitor its progress using an appropriate technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Neutralize the acid catalyst by carefully adding a saturated aqueous sodium bicarbonate solution.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous layer with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the deprotected product.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a general protocol for the analysis of this compound using GC-MS. The specific parameters may need to be optimized for the instrument in use.

Sample Preparation:

-

Prepare a solution of the sample at approximately 10 µg/mL in a volatile organic solvent such as methanol, dichloromethane, or hexane.

-

Ensure the sample is free of particulates by centrifugation or filtration if necessary.

-

Transfer the sample to a 1.5 mL glass autosampler vial. A minimum volume of 50 µL is recommended.

Instrumentation and Conditions:

-

Gas Chromatograph:

-

Injection Port Temperature: 250 °C

-

Injection Mode: Split (e.g., 10:1 ratio)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: DB-624 capillary column (30 m length, 0.25 mm internal diameter, 1.4 µm film thickness) or equivalent.

-

Oven Temperature Program: Initial temperature of 35 °C held for 5 minutes, then ramped at 10 °C/min to a final temperature of 240 °C, held for 5 minutes.

-

-

Mass Spectrometer:

-

Interface Temperature: 220 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 250 °C

-

Quadrupole Temperature: 150 °C

-

Synthetic Pathway Visualization

The following diagram illustrates the role of this compound as a building block in the synthesis of heterocyclic compounds, a key application in drug development.

Caption: Synthetic pathway illustrating the use of this compound in pyrazine synthesis.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[5]

-

Handling: Wash thoroughly after handling. Use with adequate ventilation. Ground and bond containers when transferring material. Use spark-proof tools and explosion-proof equipment. Avoid contact with eyes, skin, and clothing.

-

Storage: Keep away from heat, sparks, and flame. Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[5]

-

Personal Protective Equipment:

-

Eyes: Wear safety glasses and chemical goggles if splashing is possible.

-

Skin: Wear appropriate protective gloves to prevent skin exposure.

-

Clothing: Wear appropriate protective clothing to prevent skin exposure.

-

Respirators: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.

-

First Aid Measures:

-

Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Skin: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.

-

Eyes: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.

References

A Comprehensive Technical Guide to the Handling and Storage of 1,1-Dimethoxyacetone

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential information and best practices for the safe handling and storage of 1,1-Dimethoxyacetone (CAS No. 6342-56-9), a versatile building block in pharmaceutical and fine chemical synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining the integrity of the compound, and achieving reliable experimental outcomes.

Physicochemical and Safety Data

Proper handling and storage procedures are predicated on a thorough understanding of the compound's physical, chemical, and safety properties. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C5H10O3 | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 141 - 147 °C | [1][3] |

| Melting Point | -57 °C | [3] |

| Density | ~0.976 g/mL at 25 °C | [1][3] |

| Vapor Pressure | 8.48 mmHg | [2][4] |

| Refractive Index | n20/D 1.398 | [1][3] |

| Water Solubility | Miscible | [3] |

Table 2: Safety and Hazard Information

| Parameter | Value | Reference |

| Flash Point | 34 °C (100 °F) | [3][5] |

| Autoignition Temperature | 285 °C | [5] |

| GHS Hazard Statements | H226, H315, H319 | [2][6] |

| Hazard Class | 3 (Flammable Liquid) | [3] |

| Packing Group | III | [3] |

| UN Number | 1224 | [4][5] |

Experimental Protocols

General Stability Testing Protocol Outline:

A typical stability study would involve storing samples of this compound under various conditions (e.g., different temperatures, light exposures, and humidity levels) and analyzing them at specified time points.

-

Sample Preparation: Aliquot this compound into clean, inert containers (e.g., amber glass vials with PTFE-lined caps).

-

Storage Conditions:

-

Refrigerated: 2-8 °C

-

Room Temperature: 20-25 °C

-

Accelerated: 40 °C / 75% RH

-

Photostability: In a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: 0, 1, 3, 6, 12, and 24 months.

-

Analysis: At each time point, assess the samples for:

Compatibility Testing with Excipients:

For drug development professionals, compatibility testing with active pharmaceutical ingredients (APIs) and excipients is critical.

-

Sample Preparation: Prepare binary mixtures of this compound with the selected excipient (e.g., in a 1:1 ratio).

-

Storage: Store the mixtures under accelerated conditions (e.g., 40 °C / 75% RH) for a defined period (e.g., 4 weeks).

-

Analysis: Analyze the samples at initial and final time points using techniques like HPLC or GC to check for the appearance of new degradation products or a significant decrease in the concentration of either component.

Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound in a laboratory setting.

Caption: Workflow for Safe Handling and Storage of this compound.

Stability and Decomposition

This compound is stable under normal temperatures and pressures.[5] However, it is a flammable liquid and its vapors can form explosive mixtures with air.[5] It is incompatible with strong oxidizing agents.[5]

In the event of thermal decomposition or combustion, this compound can produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[5]

The following diagram illustrates the general decomposition of this compound under combustion.

Caption: General Thermal Decomposition of this compound.

Detailed Storage and Handling Guidelines

Storage:

-

General: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][5][7] The recommended storage temperature is below 30°C.[7] For long-term storage of stock solutions, -20°C for up to one year or -80°C for up to two years can be considered.[8]

-

Container: Keep the container tightly closed.[1][5][7] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7]

-

Flammability: Store in a designated flammables area, away from heat, sparks, open flames, and other sources of ignition.[1][5]

Handling:

-

Ventilation: Use with adequate ventilation, preferably in a chemical fume hood.[5]

-

Personal Protective Equipment (PPE):

-

Eyes: Wear safety glasses and chemical goggles, especially if splashing is possible.[5][7] A faceshield (minimum 8 inches) is also recommended.[7]

-

Skin: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][7] Gloves must be inspected before use and disposed of properly after handling.[7]

-

Respiratory: If workplace conditions warrant, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[5]

-

-

Hygiene: Wash hands thoroughly after handling and before breaks.[5][7] Avoid contact with eyes, skin, and clothing.[5][7]

-

Equipment: Use spark-proof tools and explosion-proof equipment.[5] Ground and bond containers when transferring material.[5]

-

Spills: In case of a spill, immediately clean it up using appropriate protective equipment.[5] Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a chemical waste container using spark-proof tools.[5] Remove all sources of ignition from the area.[5] A vapor-suppressing foam may be used to reduce vapors.[5]

By adhering to these comprehensive guidelines, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their work while minimizing risks and ensuring the quality of their research.

References

- 1. This compound (Methylglyoxal Dimethyl Acetal) ≥99% | Royalchem [royal-chem.com]

- 2. Pyruvic aldehyde dimethyl acetal | C5H10O3 | CID 80650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methylglyoxal 1,1-dimethyl acetal CAS#: 6342-56-9 [m.chemicalbook.com]

- 4. Methylglyoxal dimethyl acetal - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound(6342-56-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Methylglyoxal 1,1-dimethyl acetal ≥97% | 6342-56-9 [sigmaaldrich.com]

- 7. himediadownloads.com [himediadownloads.com]

- 8. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Safe Handling of 1,1-Dimethoxyacetone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety precautions and handling procedures for 1,1-Dimethoxyacetone (CAS No. 6342-56-9), a versatile building block in pharmaceutical and fine chemical synthesis. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as methylglyoxal dimethyl acetal or pyruvaldehyde dimethyl acetal, is a flammable liquid that requires careful handling.[1][2][3] Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C5H10O3[1][4] |

| Molecular Weight | 118.13 g/mol [1][3][4] |

| Appearance | Colorless to pale or clear dark yellow liquid[5][6] |

| Odor | Aromatic[7] |

| Boiling Point | 141 - 147 °C[4][6] |

| Melting Point | -57 °C[4][8] |

| Flash Point | 26 °C to 34 °C (closed cup)[1][4] |

| Density | ~0.976 g/mL at 25 °C[4][6] |

| Vapor Pressure | 8.48 to 11.31 hPa at 20 °C[4][5] |

| Autoignition Temperature | 285 °C[1] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and an irritant.[2][3] Understanding its hazards is the first step toward safe handling.

| Hazard Classification | GHS Category | Hazard Statement |

| Flammable Liquids | Category 2 or 3[2] | H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor[2][3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |

Primary Hazards:

-

Flammability: Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1] The substance is highly flammable and will be easily ignited by heat, sparks, or flames.[1]

-

Health Hazards: Causes skin and serious eye irritation.[1][2][3] Inhalation of vapors may cause respiratory tract irritation, dizziness, or suffocation.[1] Ingestion may cause irritation of the digestive tract.[1]

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

-

Skin Protection: Use appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant suit.[1][2] Gloves should be inspected before use and disposed of properly after handling.[2]

-

Respiratory Protection: If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with appropriate cartridges.[1]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][9]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7]

-

Ensure eyewash stations and safety showers are readily accessible.

Handling Procedures

-

Avoid inhalation of vapor or mist.[2]

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][10]

-

Use only non-sparking tools.[7]

-

Ground and bond containers when transferring material to prevent static discharge.[1][7]

Storage Requirements

-

Store in a cool, dry, and well-ventilated area designated as a flammables area.[1][7]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and reducing agents.[1][7]

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

| Emergency Situation | Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes.[1][7] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1][2] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1][2] |

Accidental Release Measures

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.[2]

-

Wear appropriate personal protective equipment.

-

Contain the spill using an inert absorbent material (e.g., dry sand, earth).[1][2]

-

Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[2]

-

Do not let the product enter drains.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]

-

Unsuitable Extinguishing Media: A direct water jet may be ineffective and spread the fire.[1]

-

Fire-Fighting Instructions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2] Use water spray to cool fire-exposed containers.[1]

-

Hazardous Combustion Products: Thermal decomposition may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.[1]

Toxicological and Ecotoxicological Information

Currently, there is limited publicly available quantitative toxicological data for this compound. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[2][4] It is known to be a skin and strong eye irritant.[3][5]

Experimental Protocols: Standard Laboratory Safety Procedures

The following represents a generalized workflow for handling hazardous chemicals like this compound in a research setting.

Caption: General laboratory workflow for handling hazardous chemicals.

Spill Response Decision-Making

The following flowchart outlines the decision-making process in the event of a this compound spill.

Caption: Decision-making flowchart for chemical spill response.

References

- 1. This compound(6342-56-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. himediadownloads.com [himediadownloads.com]

- 3. Pyruvic aldehyde dimethyl acetal | C5H10O3 | CID 80650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methylglyoxal 1,1-dimethyl acetal - Safety Data Sheet [chemicalbook.com]

- 5. Methylglyoxal dimethyl acetal - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound (Methylglyoxal Dimethyl Acetal) ≥99% | Royalchem [royal-chem.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound - Wikidata [wikidata.org]

- 9. in.gov [in.gov]

- 10. synerzine.com [synerzine.com]

Methodological & Application

Application Notes and Protocols: 1,1-Dimethoxyacetone as a Protecting Group for Diols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In multistep organic synthesis, the selective protection of functional groups is a critical strategy to prevent unwanted side reactions. Diols, containing two hydroxyl groups, are common motifs in a vast array of biologically active molecules, including carbohydrates, steroids, and nucleosides. The temporary protection of these diols is often necessary to achieve the desired chemical transformations on other parts of the molecule.

1,1-Dimethoxyacetone, a dimethyl acetal of methylglyoxal, serves as an effective reagent for the protection of 1,2- and 1,3-diols. This protection strategy involves the acid-catalyzed reaction of the diol with this compound to form a cyclic acetal, specifically a 2,2-dimethyl-1,3-dioxolane or 2,2-dimethyl-1,3-dioxane derivative, respectively. These cyclic acetals are stable under basic, nucleophilic, and reductive conditions, making them orthogonal to many other protecting groups. The diol can be readily regenerated by acidic hydrolysis. This document provides detailed application notes and protocols for the use of this compound as a diol protecting group.

Reaction Mechanism

The protection of a diol with this compound proceeds via an acid-catalyzed acetal exchange mechanism. The key steps involve the protonation of a methoxy group, followed by the elimination of methanol to form a reactive oxocarbenium ion. The diol then acts as a nucleophile, attacking the oxocarbenium ion in a stepwise manner to form the stable cyclic acetal.

Experimental Protocols

The following protocols are representative methods for the protection of diols using a dimethyl acetal. While specific data for this compound is limited in the literature, these protocols, based on the analogous and widely used 2,2-dimethoxypropane, can be adapted. Researchers should perform small-scale optimization of reaction conditions.

Protocol 1: General Procedure for the Protection of a 1,2-Diol

Materials:

-

Diol (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetone, or N,N-Dimethylformamide (DMF))

-

Acid catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) (0.05 equiv), Camphorsulfonic acid (CSA) (0.05 equiv), or an acidic ion-exchange resin)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the diol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Add this compound to the solution.

-

Add the acid catalyst to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 24 hours depending on the substrate.[1][2]

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

If a water-miscible solvent was used, remove it under reduced pressure.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude protected diol.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Deprotection of the Cyclic Acetal

Materials:

-

Protected diol (1.0 equiv)

-

Aqueous acidic solution (e.g., 80% acetic acid in water, or a mixture of acetone and dilute HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the protected diol in the aqueous acidic solution.

-

Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.[1]

-

Once the deprotection is complete, carefully neutralize the reaction mixture by the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected diol.

-